molecular formula C18H22N8O B12731859 Pteridine-2,4,7-triamine, 6-(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)- CAS No. 167224-18-2

Pteridine-2,4,7-triamine, 6-(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)-

Cat. No.: B12731859
CAS No.: 167224-18-2
M. Wt: 366.4 g/mol
InChI Key: TVLOSKCGVYPQJK-UHFFFAOYSA-N
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Description

Pteridine-2,4,7-triamine, 6-(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)- is a complex organic compound with the molecular formula C18H22N8O. This compound is characterized by its unique structure, which includes a pteridine core substituted with a pyrrolidinyl ethoxy phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pteridine-2,4,7-triamine, 6-(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)- typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pteridine core and the subsequent introduction of the pyrrolidinyl ethoxy phenyl group. Common reagents used in these reactions include amines, aldehydes, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Pteridine-2,4,7-triamine, 6-(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Pteridine-2,4,7-triamine, 6-(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a diagnostic tool.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Pteridine-2,4,7-triamine, 6-(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • 6-{4-[2-(dimethylamino)ethoxy]phenyl}pteridine-2,4,7-triamine
  • 2,4,7-Pteridinetriamine,6-[4-[2-(4-morpholinyl)ethoxy]phenyl]
  • 2,4,7-Pteridinetriamine,6-[4-[2-[bis(1-methylethyl)amino]ethoxy]phenyl]

Uniqueness

Pteridine-2,4,7-triamine, 6-(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

167224-18-2

Molecular Formula

C18H22N8O

Molecular Weight

366.4 g/mol

IUPAC Name

6-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pteridine-2,4,7-triamine

InChI

InChI=1S/C18H22N8O/c19-15-13(22-14-16(20)24-18(21)25-17(14)23-15)11-3-5-12(6-4-11)27-10-9-26-7-1-2-8-26/h3-6H,1-2,7-10H2,(H6,19,20,21,23,24,25)

InChI Key

TVLOSKCGVYPQJK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)C3=NC4=C(N=C(N=C4N=C3N)N)N

Origin of Product

United States

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